2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone
Overview
Description
2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, using acetic acid as the solvent. The molar ratio of the substrate to the brominating agent is maintained at 1.0:1.1 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols or ketones.
Scientific Research Applications
2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- 2-Bromo-5-chlorobenzotrifluoride
- 2-Chloro-5-(trifluoromethyl)acetophenone
- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2’-Bromo-3’-chloro-5’-(trifluoromethyl)acetophenone is unique due to its specific substitution pattern on the acetophenone backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-[2-bromo-3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(9(12,13)14)3-7(11)8(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCRNLLTSNWAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.